molecular formula C12H19ClN2O3 B2664872 Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 2411266-07-2

Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B2664872
CAS RN: 2411266-07-2
M. Wt: 274.75
InChI Key: SQFZQDJCQNJYRE-UHFFFAOYSA-N
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Description

Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound that has been widely used in scientific research. It belongs to the class of quaternary ammonium compounds and is commonly referred to as a quaternary ammonium salt. This compound has been extensively studied due to its unique properties and potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate acts as an inhibitor of neurotransmitter transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). It binds to the transporter protein and prevents the reuptake of neurotransmitters back into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This results in an enhanced neurotransmission and modulation of neuronal activity.
Biochemical and Physiological Effects:
Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to an enhancement of mood, cognition, and motor function. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate has several advantages as a research tool. It has a high selectivity for neurotransmitter transporters and can be used to study their function and regulation. This compound is also stable and can be easily synthesized in large quantities. However, one of the limitations of using Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate is its potential toxicity and side effects. Therefore, careful consideration should be taken when using this compound in experiments.

Future Directions

There are several future directions for the research and development of Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate. One potential direction is to explore its potential as a drug candidate for the treatment of various neurological and psychiatric disorders. Another direction is to investigate its mechanism of action and its interaction with other proteins and molecules in the brain. Furthermore, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective inhibitors of neurotransmitter transporters.

Synthesis Methods

The synthesis of Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate can be achieved through a multi-step process. The starting material is 2-azabicyclo[2.2.2]oct-5-ene, which undergoes a reaction with chloroacetyl chloride to form 2-chloroacetyl-2-azabicyclo[2.2.2]octane. This intermediate is then reacted with methylamine to form the desired product. The final step involves the esterification of the carboxylic acid group with methanol to obtain Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate.

Scientific Research Applications

Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate has been extensively used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used as a tool in neuroscience research to study the function and regulation of neurotransmitter transporters.

properties

IUPAC Name

methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O3/c1-18-12(17)15-7-8-2-3-10(15)9(4-8)6-14-11(16)5-13/h8-10H,2-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFZQDJCQNJYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2CCC1C(C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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